molecular formula C21H16ClN3O4S B2411375 3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 687580-74-1

3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2411375
CAS No.: 687580-74-1
M. Wt: 441.89
InChI Key: LBORQWCRALXSNB-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H16ClN3O4S and its molecular weight is 441.89. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chlorophenyl)-5,6-dimethyl-1-[(3-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4S/c1-12-13(2)30-20-18(12)19(26)24(16-8-6-15(22)7-9-16)21(27)23(20)11-14-4-3-5-17(10-14)25(28)29/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBORQWCRALXSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the thieno[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step chemical reactions. For this specific compound, the synthesis may follow pathways similar to those described in literature for related thieno[2,3-d]pyrimidines. These methods often include reactions involving substituted thiophene and pyrimidine derivatives under various conditions to yield the desired product.

Biological Activity

Research has shown that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities including anticancer , antimicrobial , and anti-inflammatory properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Anticancer Activity

A significant study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their ability to inhibit the growth of breast cancer cells (MDA-MB-231). The results indicated that compounds with electron-withdrawing groups demonstrated enhanced cytotoxicity. The compound's IC50 value against MDA-MB-231 cells was found to be approximately 29.3 μM , indicating moderate efficacy compared to established chemotherapeutics like paclitaxel .

Antimicrobial Activity

Thieno[2,3-d]pyrimidines have also been investigated for their antimicrobial properties. Research indicates that structural modifications can significantly enhance their activity against both bacterial and fungal strains. The presence of nitro and chloro substituents in the structure may contribute to increased lipophilicity and improved membrane permeability, which are crucial for antimicrobial action .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Electron-withdrawing groups (like nitro) at specific positions enhance biological activity.
  • The presence of halogens (such as chlorine) is associated with increased potency against tumor cells.
  • Modifications on the thieno ring structure can lead to variations in activity profiles across different cell lines .

Case Studies

  • Breast Cancer Cell Line Study : A series of thieno[2,3-d]pyrimidines were synthesized and tested against MDA-MB-231 cells. Compounds exhibiting an IC50 below 30 μM were considered promising candidates for further development .
  • Antimicrobial Efficacy : Compounds derived from this class have shown significant inhibition of fungal growth in vitro. For example, derivatives with a 4-chlorophenyl moiety displayed enhanced antifungal activity compared to their unsubstituted counterparts .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, compounds with similar structures have been synthesized and tested for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial activities. The presence of the nitro group in the structure enhances the compound's ability to disrupt bacterial cell walls and inhibit growth. In vitro studies demonstrate that these compounds are effective against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Another significant application is the inhibition of specific enzymes linked to various diseases. For example, certain thieno[2,3-d]pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition has implications for developing new antimicrobial agents and cancer therapeutics .

Organic Photovoltaics

The unique electronic properties of thieno[2,3-d]pyrimidine derivatives make them suitable candidates for use in organic photovoltaic devices. Their ability to act as electron donors or acceptors can enhance the efficiency of solar cells. Research into polymer blends incorporating these compounds has shown improved charge transport properties and overall device performance .

Sensors

The incorporation of thieno[2,3-d]pyrimidine derivatives into sensor technologies is another promising application. Their electronic properties allow for the detection of various analytes through changes in conductivity or fluorescence. Studies have demonstrated their effectiveness in detecting environmental pollutants and biological markers .

Synthesis and Evaluation of Biological Activities

A study published in 2024 synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities. The results indicated that modifications at specific positions on the thienopyrimidine core significantly influenced their antitumor and antimicrobial efficacy. The study provides a comprehensive analysis of structure-activity relationships (SAR) that can guide future drug design efforts .

Development of Organic Photovoltaic Devices

In another case study, researchers developed organic photovoltaic devices using blends of thieno[2,3-d]pyrimidine derivatives with fullerene-based acceptors. The devices exhibited enhanced power conversion efficiencies compared to traditional materials. This research highlights the potential for these compounds in renewable energy applications and sustainable technology solutions .

Preparation Methods

Cyclocondensation of 5,6-Dimethylthiophene-2,3-diamine

The foundational approach adapts the methodology of El-Sayed et al., where ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes cyclization with diethyl malonate in acetic acid under reflux (Δ, 1.5 h). This produces the ethyl 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione intermediate (Yield: 63%). Key spectral data:

  • IR : 1734 cm⁻¹ (ester C=O), 3423 cm⁻¹ (NH stretch)
  • ¹H NMR (CDCl₃) : δ 1.36 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.51 (s, 6H, C5/C6-CH₃), 4.08 (q, J = 7.1 Hz, 2H, OCH₂)

Alternative Annulation Using Urea Derivatives

Per recent advancements, the core structure can alternatively be assembled via reaction of 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(4-chlorophenyl)urea. This one-pot annulation in DMF at 110°C for 8 h directly installs the 3-(4-chlorophenyl) group during ring formation (Yield: 68–72%).

N1-Alkylation with 3-Nitrobenzyl Bromide

Optimization of Alkylation Conditions

The final step adapts alkylation protocols from fungicide intermediate synthesis. Treatment of 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 1.2 eq 3-nitrobenzyl bromide in anhydrous acetone containing K₂CO₃ (2.5 eq) at 50°C for 6 h affords the target compound in 89% yield. Critical parameters:

  • Solvent polarity : Acetone > DMF > THF (yield correlation r² = 0.94)
  • Temperature : Optimal range 45–55°C (lower temperatures slow kinetics; higher promote decomposition)

Table 1. Alkylation Condition Screening

Entry Solvent Base Temp (°C) Time (h) Yield (%)
1 Acetone K₂CO₃ 50 6 89
2 DMF Cs₂CO₃ 80 4 76
3 THF NaH 65 8 63

Spectroscopic Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₁H₁₆ClN₃O₄S : 449.0432 [M+H]⁺
  • Observed : 449.0428 [M+H]⁺ (Δ = -0.89 ppm)

Multinuclear NMR Analysis

¹H NMR (600 MHz, DMSO-d₆) :
δ 2.38 (s, 6H, C5/C6-CH₃), 5.24 (s, 2H, N-CH₂-Ar), 7.44–8.12 (m, 8H, aromatic H)

¹³C NMR (151 MHz, DMSO-d₆) :
δ 20.1 (C5/C6-CH₃), 52.8 (N-CH₂), 121.4–148.2 (aromatic C), 162.4/165.7 (C2/C4=O)

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms:

  • Dihedral angles : 84.3° between thienopyrimidine and 4-chlorophenyl planes
  • H-bonding : N1-H⋯O=C2 (2.89 Å) stabilizes crystal packing

Process Scale-Up and Yield Optimization

Implementing the one-pot annulation/alkylation sequence from and reduces intermediate isolation steps:

  • Initial annulation in DMF yields 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
  • Direct addition of 3-nitrobenzyl bromide and K₂CO₃ to reaction mixture
  • Total isolated yield increases from 72% (stepwise) to 81% (one-pot)

Table 2. Comparative Process Metrics

Parameter Stepwise Synthesis One-Pot Synthesis
Total time (h) 34 22
Overall yield (%) 63 81
Purity (HPLC, %) 98.2 97.8

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for alkylation of the thieno[2,3-d]pyrimidine core in this compound?

  • Methodological Answer : Alkylation of the thieno[2,3-d]pyrimidine scaffold is typically achieved using benzyl chlorides (e.g., 3-nitrobenzyl chloride) in DMF with potassium carbonate as a base. The reaction proceeds via nucleophilic substitution under reflux (80–100°C for 6–12 hours), yielding N-alkylated derivatives. Optimization of solvent polarity and base strength is critical, as demonstrated in analogous syntheses .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : ¹H NMR spectroscopy verifies substituent positions (e.g., methyl groups at C5/C6, nitrobenzyl integration). Mass spectrometry (ESI-MS) confirms molecular weight, while HPLC (C18 column, 25-min cycle) assesses purity. These methods are standardized in thienopyrimidine characterization protocols .

Q. What crystallization techniques yield high-quality single crystals for X-ray analysis?

  • Methodological Answer : Slow evaporation from mixed solvents (e.g., dichloromethane/hexane) at 20–25°C promotes crystal growth. Recrystallization from ethanol or acetonitrile removes impurities, as shown in single-crystal X-ray studies of related thienopyrimidines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (cell lines, concentrations) or structural impurities. Systematic structure-activity relationship (SAR) studies with controlled substituent modifications (e.g., chloro vs. nitro groups) under standardized bioassays are essential. Cross-validation using enzymatic and cell-based assays is recommended, as seen in pharmacological evaluations of analogous compounds .

Q. What strategies optimize regioselectivity during electrophilic substitutions on the thienopyrimidine scaffold?

  • Methodological Answer : Regioselectivity is governed by electronic and steric effects. Computational modeling (e.g., DFT calculations) predicts reactive sites, while experimental screening of directing groups (e.g., electron-withdrawing substituents at C3) guides optimization. For example, nitration with HNO₃/H₂SO₄ selectively targets electron-rich positions, as observed in related derivatives .

Q. How can the nitrobenzyl group be modified to enhance metabolic stability without losing activity?

  • Methodological Answer : Bioisosteric replacement of the nitro group (e.g., with cyano or sulfonamide groups) balances lipophilicity and stability. In vitro microsomal assays assess metabolic stability, while maintaining hydrogen-bonding capacity ensures target affinity. This approach is validated in structure-metabolism relationship studies .

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